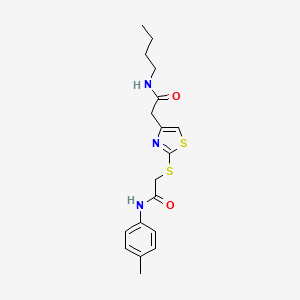

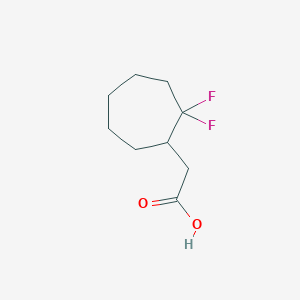

![molecular formula C13H19NO2 B2893418 tert-butyl 4-[(1S)-1-aminoethyl]benzoate CAS No. 847729-02-6](/img/structure/B2893418.png)

tert-butyl 4-[(1S)-1-aminoethyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-[(1S)-1-aminoethyl]benzoate is a chemical compound with the molecular formula C13H19NO2. It is used as a synthetic intermediate useful for pharmaceutical synthesis .

Molecular Structure Analysis

Tert-butyl 4-[(1S)-1-aminoethyl]benzoate contains a total of 35 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 primary aliphatic amine .Physical And Chemical Properties Analysis

Tert-butyl 4-[(1S)-1-aminoethyl]benzoate has a molecular weight of 221.3. It is a solid or semi-solid or liquid or lump substance . The storage temperature should be under -20°C and it should be kept in a dark place and in an inert atmosphere .Scientific Research Applications

1. Asymmetric Synthesis Applications

Tert-butyl 4-[(1S)-1-aminoethyl]benzoate and its derivatives have been utilized in asymmetric synthesis. For instance, its application in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, a process involving aminohydroxylation and dihydroxylation reactions, has been documented (Csatayová et al., 2011). Additionally, the compound's use in the synthesis of unsaturated β-amino acid derivatives through conjugate addition and electrophilic hydroxylation processes has been reported (Davies, Fenwick, & Ichihara, 1997).

2. Organic Chemistry and Material Synthesis

In organic chemistry, tert-butyl 4-[(1S)-1-aminoethyl]benzoate derivatives have been used for various syntheses. This includes the preparation of novel acceptor molecules for photovoltaic performance improvement, where tert-butyl 4-C(61)-benzoate organofullerenes were synthesized and investigated for their properties (Liu et al., 2013). The compound has also been explored for synthesizing hyperbranched polyimides with tert-butyl side groups, demonstrating its significance in polymer science (Lang et al., 2017).

3. Applications in NMR and Analytical Chemistry

O-tert-Butyltyrosine, a derivative of tert-butyl 4-[(1S)-1-aminoethyl]benzoate, has been identified as a valuable NMR tag for high-molecular-weight systems. It facilitates the measurement of submicromolar ligand binding affinities, showcasing its application in analytical chemistry and protein research (Chen et al., 2015).

4. Electrochemical Applications

The electrochemical synthesis of aminoquinones through oxidative coupling of 4-tert-butylcatechol and benzenamines using tert-butyl phenylazocarboxylates has been studied. This demonstrates the compound's utility in electrochemical synthesis and organic reaction mechanisms (Nematollahi et al., 2014).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-(1-aminoethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9(14)10-5-7-11(8-6-10)12(15)16-13(2,3)4/h5-9H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWGWHWMJCDRHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(1-aminoethyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(isoxazol-3-yl)propanamide](/img/structure/B2893335.png)

![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2893337.png)

![2-Chloro-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2893338.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)

![2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B2893349.png)

![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893356.png)